Apixaban Impurity 28 is a chemical compound associated with the synthesis of Apixaban, an oral anticoagulant used to prevent and treat blood clots. The impurity is a byproduct that can arise during the manufacturing process of Apixaban, which is critical for ensuring the drug's safety and efficacy. Understanding impurities like Apixaban Impurity 28 is essential for pharmaceutical development, as they can affect the quality and performance of the final product.
Apixaban itself is synthesized through a multi-step chemical process, and various impurities, including Apixaban Impurity 28, can form during these synthetic routes. The presence of impurities is a common challenge in pharmaceutical manufacturing, necessitating rigorous quality control measures to ensure compliance with safety standards.
Apixaban Impurity 28 falls under the category of pharmaceutical impurities. These substances can originate from raw materials, synthetic intermediates, or degradation products during storage. The classification of such impurities is crucial for regulatory compliance and for ensuring that the final drug product meets established safety thresholds.
The synthesis of Apixaban Impurity 28 involves several key steps that typically include the reaction of specific starting materials under controlled conditions. For example, one method involves using formamide as a reactant along with various solvents and bases at temperatures ranging from 0 to 80 degrees Celsius. After the reaction, quenching with water and extraction using organic solvents are common practices to isolate the desired impurity .
The molecular formula for Apixaban Impurity 28 is with a molecular weight of approximately 525 g/mol. This structure includes various functional groups typical of pharmaceutical compounds, contributing to its biological activity and stability.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), which help confirm the identity and purity of the compound.
The formation of Apixaban Impurity 28 can be attributed to specific reactions during the synthesis of Apixaban. These reactions may include:
The reactions are typically monitored using chromatographic techniques to assess yield and purity at each stage. High-Performance Liquid Chromatography (HPLC) is often employed to separate and quantify impurities based on their retention times .
In vitro studies have shown that Apixaban has an inhibition constant () in the low nanomolar range (0.6-0.7 nM), indicating its potency against Factor Xa .
Relevant analyses include thermal stability assessments and solubility tests under different pH conditions .
Apixaban Impurity 28 serves primarily as a reference material in quality control processes for pharmaceutical companies involved in producing Apixaban. Understanding its properties helps ensure that production methods minimize impurity levels, thus maintaining drug safety standards.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2